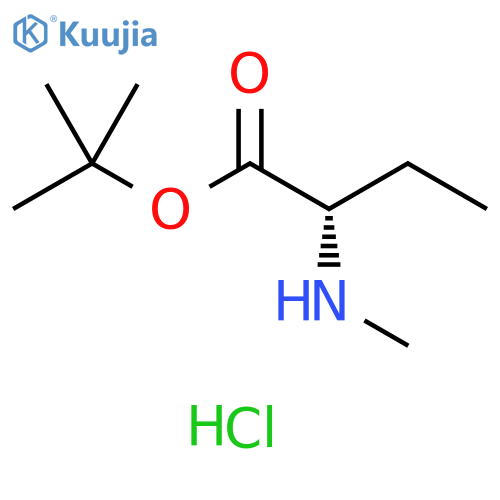

Cas no 2768300-56-5 (Butanoic acid, 2-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)-)

Butanoic acid, 2-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)- 化学的及び物理的性質

名前と識別子

-

- Butanoic acid, 2-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)-

-

- インチ: 1S/C9H19NO2.ClH/c1-6-7(10-5)8(11)12-9(2,3)4;/h7,10H,6H2,1-5H3;1H/t7-;/m0./s1

- InChIKey: FSRBOQHJPOTODY-FJXQXJEOSA-N

- SMILES: C(=O)(OC(C)(C)C)[C@@H](NC)CC.Cl

Butanoic acid, 2-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P027WL9-2.5g |

tert-butyl (2S)-2-(methylamino)butanoate hydrochloride |

2768300-56-5 | 95% | 2.5g |

$1620.00 | 2024-05-07 | |

| Enamine | EN300-37399309-0.25g |

tert-butyl (2S)-2-(methylamino)butanoate hydrochloride |

2768300-56-5 | 95% | 0.25g |

$315.0 | 2023-07-06 | |

| Enamine | EN300-37399309-1.0g |

tert-butyl (2S)-2-(methylamino)butanoate hydrochloride |

2768300-56-5 | 95% | 1.0g |

$642.0 | 2023-07-06 | |

| Enamine | EN300-37399309-0.5g |

tert-butyl (2S)-2-(methylamino)butanoate hydrochloride |

2768300-56-5 | 95% | 0.5g |

$501.0 | 2023-07-06 | |

| Enamine | EN300-37399309-10.0g |

tert-butyl (2S)-2-(methylamino)butanoate hydrochloride |

2768300-56-5 | 95% | 10.0g |

$2762.0 | 2023-07-06 | |

| Aaron | AR027WTL-5g |

tert-butyl (2S)-2-(methylamino)butanoate hydrochloride |

2768300-56-5 | 95% | 5g |

$2586.00 | 2023-12-15 | |

| Aaron | AR027WTL-1g |

tert-butyl (2S)-2-(methylamino)butanoate hydrochloride |

2768300-56-5 | 95% | 1g |

$908.00 | 2025-02-15 | |

| Aaron | AR027WTL-100mg |

tert-butyl (2S)-2-(methylamino)butanoate hydrochloride |

2768300-56-5 | 95% | 100mg |

$329.00 | 2025-02-15 | |

| Enamine | EN300-37399309-0.1g |

tert-butyl (2S)-2-(methylamino)butanoate hydrochloride |

2768300-56-5 | 95% | 0.1g |

$221.0 | 2023-07-06 | |

| Enamine | EN300-37399309-5.0g |

tert-butyl (2S)-2-(methylamino)butanoate hydrochloride |

2768300-56-5 | 95% | 5.0g |

$1862.0 | 2023-07-06 |

Butanoic acid, 2-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)- 関連文献

-

Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

Butanoic acid, 2-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)-に関する追加情報

Butanoic acid, 2-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)- (CAS No. 2768300-56-5): A Comprehensive Overview

Butanoic acid, 2-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)-, identified by the CAS number 2768300-56-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This chiral amide derivative has garnered attention due to its unique structural properties and potential applications in drug development and biochemical research.

The compound belongs to the class of esters derived from butanoic acid, featuring a methylamino group at the second carbon position and a tert-butyl ester group at the terminal carbon. The hydrochloride salt form enhances its solubility in aqueous systems, making it more suitable for various biochemical assays and pharmaceutical formulations. The (2S) configuration specifies the stereochemistry of the methylamino group, which is a critical factor in determining its biological activity.

In recent years, there has been growing interest in chiral compounds for their role in developing enantiomerically pure drugs. The stereochemistry of Butanoic acid, 2-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)- makes it a valuable candidate for studying the effects of molecular handedness on biological processes. Studies have shown that enantiomers can exhibit markedly different pharmacological properties, necessitating precise stereochemical control in drug design.

The synthesis of this compound involves multi-step organic reactions, including condensation reactions to form the amide bond and esterification to introduce the tert-butyl ester group. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid under controlled conditions. Advanced synthetic techniques such as asymmetric synthesis are employed to achieve high enantiomeric purity, which is crucial for its intended applications.

One of the most promising areas of research involving Butanoic acid, 2-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)- is its potential as a pharmacological agent. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammatory pathways. The methylamino group and the tert-butyl ester moiety are believed to contribute to its binding affinity and selectivity.

The tert-butyl group enhances lipophilicity, which can improve membrane permeability and thus bioavailability. This feature makes it an attractive candidate for oral administration. Additionally, the hydrochloride salt form ensures better solubility and stability under physiological conditions, further enhancing its pharmacokinetic profile.

Recent advancements in computational chemistry have enabled researchers to predict the binding interactions of Butanoic acid, 2-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)- with biological targets with high accuracy. Molecular docking studies have identified potential binding sites on enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are key players in inflammation and pain signaling pathways.

In vitro assays have demonstrated that this compound can modulate the activity of these enzymes, leading to reduced inflammation and pain responses. These findings are particularly relevant in the context of developing novel anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing therapies.

The chiral nature of Butanoic acid, 2-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)- also makes it a valuable tool for studying enzyme stereoselectivity. Enzymes often exhibit high specificity for one enantiomer over another due to their intricate active sites. By investigating how this compound interacts with various enzymes, researchers can gain insights into enzyme mechanisms and develop more selective inhibitors.

The potential applications of this compound extend beyond anti-inflammatory therapy. Its structural features make it a versatile scaffold for designing new bioactive molecules with diverse pharmacological properties. Researchers are exploring its potential in treating neurological disorders by targeting specific receptors or ion channels affected by neuroinflammation.

The synthesis and characterization of derivatives of Butanoic acid, 2-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)- continue to be an active area of research. By modifying its structure through functional group interconversions or introducing additional substituents at strategic positions، scientists aim to enhance its biological activity and optimize its pharmacokinetic properties.

The development of new synthetic methodologies is also crucial for producing this compound on a larger scale while maintaining high enantiomeric purity. Techniques such as flow chemistry и continuous manufacturing offer advantages over traditional batch processes by improving efficiency и reducing waste generation.

In conclusion، Butanoic acid,2-(methylamino)-,1,1-dimethylethyl ester,hydrochloride (1:1),(2S)-(CAS No.2768300-56-5) represents a significant advancement in pharmaceutical chemistry with potential applications in drug development и biochemical research.Its unique structural features и stereochemical configuration make it a valuable tool for studying enzyme function и designing novel therapeutic agents.As research continues to uncover new insights into its pharmacological properties,this compound is poised to play an important role in future medical innovations.

2768300-56-5 (Butanoic acid, 2-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2S)-) Related Products

- 1154893-28-3(N-(butan-2-yl)oxan-4-amine)

- 1956379-92-2(2,4-Dichloro-3-(2-chloro-3,4,5-trimethoxyphenethyl)-6-methoxyphenol)

- 2138586-19-1(5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one)

- 2228649-19-0(2-methyl-1-2-methyl-4-(trifluoromethyl)phenylpropan-2-amine)

- 2138220-06-9(4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione)

- 2171986-84-6(2-(N-benzyl-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)acetic acid)

- 2248175-89-3((2S)-2-(3-Methyloxetan-3-yl)propanoic acid)

- 2138154-80-8(5-Bromo-3-pentylthiophene-2-carboxylic acid)

- 868967-73-1(N-(4-acetylphenyl)-2-{3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

- 899981-93-2(5-amino-N-(2-bromo-4-methylphenyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)